8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one
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Overview
Description
8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one typically involves the nitration of 3-fluoroquinoline. This process can be achieved by treating 3-fluoroquinoline with a mixture of nitric and sulfuric acids. The reaction yields a mixture of nitrofluoroquinoline isomers, including 8-nitro-3-fluoroquinoline .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and antineoplastic agents.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one involves its interaction with biological targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can inhibit enzyme activity or damage DNA .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: An antimalarial drug.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
Flosequinan: A drug for treating heart diseases.
Uniqueness
8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one is unique due to the presence of both fluorine and nitro groups, which confer enhanced biological activity and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
8-fluoro-3-nitro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-3-1-2-5-8(6)11-4-7(9(5)13)12(14)15/h1-4H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKJZIJHTZWEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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